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Introduction

Carbutamide (N-(4-aminobenzylsulfonyl)-N'-butylurea) is a first-generation sulfonylurea that
was formerly used as an oral hypoglycemic agent for the management of type 2 diabetes
mellitus. Its primary mechanism of action involves stimulating insulin secretion from pancreatic
B-cells. Despite its efficacy, carbutamide was withdrawn from the market in several countries
due to concerns about its toxicological profile, particularly its potential for bone marrow toxicity.
This technical guide provides a comprehensive overview of the preclinical toxicological data
available for carbutamide, focusing on studies assessing its acute, subchronic, and chronic
toxicity, as well as its carcinogenicity, reproductive and developmental toxicity, and genotoxicity.

Acute, Subchronic, and Chronic Toxicity

Preclinical studies have demonstrated a species-specific tolerance to carbutamide. While
some species exhibit a low order of acute toxicity, others are more susceptible to the toxic
effects of the drug, especially with repeated dosing.

Quantitative Data

The available quantitative data from acute, subchronic, and chronic toxicity studies are
summarized below. It is important to note that comprehensive LD50 and No-Observed-
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Adverse-Effect-Level (NOAEL) data for carbutamide are not extensively reported in publicly
available literature.

Table 1: Acute
Toxicity of
Carbutamide

) Route of
Species o ] Parameter Value
Administration

Mouse Oral LD50 Data not available
Rat Oral LD50 Data not available
Rabbit Oral LD50 Data not available
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Table 2:

Subchronic and
Chronic Toxicity
of Carbutamide

Species

Study Duration

Dose Levels

Observed Effects

NOAEL

Rat

Subchronic/Chro

nic

0.25%, 0.5%,
1.0%, and 2.0%

in diet

Growth inhibition
at higher doses;
malnutrition and
crystalluria at
2%. At 1%, one
rat showed
malnutrition and
central necrosis
of the liver, and
another showed
malnutrition,
bronchiectasis,

and crystalluria.

Data not

available

Dog

Subchronic

50 mg/kg/day

Succumbed after

repeated doses.

<50 mg/kg/day

Rabbit

Subacute

1,000 mg/kg/day

Each animal

succumbed.

Data not

available

Monkey

Chronic (41-60

weeks)

Up to 250
mg/kg/day

Well-tolerated.

Four monkeys

succumbed at

500 mg/kg/day
with pulmonary
edema and

hydrothorax.

250 mg/kg/day

Experimental Protocols

Acute Oral Toxicity Study (General Protocol): A standardized acute oral toxicity study would
typically follow OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute
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Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down
Procedure).

o Test Animals: Healthy, young adult rodents (e.g., Wistar rats or ICR mice), nulliparous and
non-pregnant females.

e Housing and Feeding: Animals are housed in standard laboratory conditions with controlled
temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided
ad libitum.

o Dose Administration: Carbutamide, suspended in a suitable vehicle (e.g., 5% acacia
suspension), is administered by oral gavage to animals fasted overnight.

» Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,
changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and
central nervous systems, somatomotor activity, and behavior pattern), and body weight
changes for at least 14 days.

o Pathology: A gross necropsy is performed on all animals at the end of the observation
period.

Subchronic/Chronic Oral Toxicity Study (General Protocol): These studies are generally
conducted according to OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in
Rodents) or 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

o Test Animals: Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs or
Cynomolgus monkeys) species are typically used.

o Dose Administration: Carbutamide is administered orally (e.g., mixed in the diet, in drinking
water, or by gavage) daily for the duration of the study (e.g., 28 days, 90 days, 6 months, or
1 year).

o Observations: Daily clinical observations, weekly body weight and food/water consumption
measurements are recorded. Ophthalmoscopic examinations and detailed hematological,
clinical biochemistry, and urinalysis parameters are assessed at specified intervals.
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o Pathology: At the end of the study, a full necropsy is performed, and organ weights are
recorded. Histopathological examination of a comprehensive list of tissues and organs is
conducted.

» Toxicokinetics: Blood samples are collected at various time points to determine the systemic
exposure to carbutamide and/or its metabolites.

Carcinogenicity

Specific long-term carcinogenicity bioassays for carbutamide in rodents are not readily
available in the public domain. However, a bioassay of the related first-generation sulfonylurea,
tolbutamide, was conducted by the National Cancer Institute.

: o ¢ I ide

Table 3:
Carcinogenicity

Bioassay of
Tolbutamide
] ) Dose Levels (in ) o

Species Strain ] Duration Findings

diet)
) 12,000 or 24,000 Not

Rat Fischer 344 78 weeks ] ]
ppm carcinogenic[1]
25,000 or 50,000 Not

Mouse B6C3F1 78 weeks ] )
ppm carcinogenic[1]

Experimental Protocol

Two-Year Carcinogenicity Bioassay (General Protocol): A typical 2-year rodent carcinogenicity
bioassay follows OECD Guideline 451.

o Test Animals: Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are
commonly used.

o Dose Administration: The test substance is administered in the diet, drinking water, or by
gavage for the majority of the animal's lifespan (typically 24 months for rats and 18-24
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months for mice).

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are measured weekly for the first 13 weeks and monthly thereafter.

o Pathology: A complete gross necropsy is performed on all animals. A comprehensive list of

tissues is collected and preserved for histopathological examination. The incidence, severity,

and type of neoplastic and non-neoplastic lesions are evaluated.

Reproductive and Developmental Toxicity

Limited preclinical data are available regarding the reproductive and developmental toxicity of

carbutamide. One study in Wistar rats investigated the effects of repeated applications during

early gestation.

Quantitative Data

Table 4:
Developmental

Toxicity of
Carbutamide in
Rats
Treatment Period Implantation ] Fetal Body
Dose Level _ Resorption Rate _
(Gestation Day) Rate Weight
Increased
No difference (dependent on Strongly

800 mg/kg/day 5,6,and 7

from control

the start of

treatment)[2]

diminished[2]

Qualitative Findings

o Skeletal Abnormalities: At a dose of 800 mg/kg body weight, skeletal damage was observed,

including the presence of a 14th rib on one or both sides and ossification at the 7th cervical

vertebra (neck rib).[2]

Experimental Protocol
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Embryo-Fetal Developmental Toxicity Study (General Protocol): This type of study generally
adheres to OECD Guideline 414.

» Test Animals: Pregnant female rats (e.g., Wistar or Sprague-Dawley).

o Dose Administration: Carbutamide is administered orally by gavage during the period of
organogenesis (e.g., gestation days 6 through 17 for rats).

» Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and
food consumption are recorded throughout gestation.

o Fetal Evaluation: Near the end of gestation (e.g., day 20), fetuses are delivered by
caesarean section. The number of corpora lutea, implantations, resorptions, and live and
dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral,
and skeletal malformations and variations.

Genotoxicity

Systematic reviews have indicated an absence of genotoxicity or mutagenicity for carbutamide
in in vivo studies. However, detailed reports of these studies with specific quantitative data are
not widely available. The following sections describe the general protocols for standard
genotoxicity assays.

Quantitative Data

Table 5: Genotoxicity of

Carbutamide

Assay Test System Result
Bacterial Reverse Mutation S )
Salmonella typhimurium Data not available
Assay (Ames Test)
In Vitro Chromosomal ] )
] Mammalian cells (e.g., CHO) Data not available
Aberration Test
) ] Rodent bone Negative (as per systematic
In Vivo Micronucleus Test ] )
marrow/peripheral blood reviews)
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Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) (General Protocol): This assay is conducted
following OECD Guideline 471.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Procedure: The tester strains are exposed to various concentrations of carbutamide, with
and without a metabolic activation system (S9 mix from rat liver). The number of revertant
colonies (colonies that have regained the ability to synthesize the required amino acid) is
counted.

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the
number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (General Protocol): This test follows OECD
Guideline 473.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or
human peripheral blood lymphocytes.

Procedure: Cell cultures are exposed to different concentrations of carbutamide, with and
without metabolic activation (S9 mix). Cells are harvested at a suitable time after treatment,
and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g.,
breaks, gaps, exchanges).

Evaluation: A significant, dose-dependent increase in the percentage of cells with
chromosomal aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol): This assay is performed
according to OECD Guideline 474.

o Test Animals: Typically mice or rats.

e Procedure: Animals are treated with carbutamide, usually on two or more occasions. Bone
marrow or peripheral blood is collected at appropriate times after the last dose. The
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erythrocytes are examined for the presence of micronuclei (small nuclei formed from
chromosome fragments or whole chromosomes that were not incorporated into the main
nucleus during cell division).

» Evaluation: A statistically significant, dose-related increase in the frequency of
micronucleated erythrocytes in the treated groups compared to the control group indicates a
positive response.

Signaling Pathways and Mechanisms of Toxicity
Pharmacological Mechanism and Hypoglycemia

The primary pharmacological effect of carbutamide, leading to its therapeutic use and the
potential for hypoglycemia as a toxic effect, is the stimulation of insulin secretion from
pancreatic 3-cells. This occurs through the following signaling pathway:

[ |- s sy |85 o] o et | s
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Caption: Carbutamide-induced insulin secretion pathway in pancreatic (3-cells.

Bone Marrow Toxicity

Carbutamide was withdrawn from the market in some regions due to reports of bone marrow
depression.[3][4] The precise molecular signaling pathway leading to this hematotoxicity is not
well-elucidated in the available preclinical literature. It is hypothesized that, like some other
sulfonamides, carbutamide or its metabolites may have a direct toxic effect on hematopoietic
stem or progenitor cells, or it may involve immune-mediated mechanisms. Further research is
needed to delineate the specific pathways involved in carbutamide-induced bone marrow
suppression.

Experimental Workflows

The following diagram illustrates a generalized workflow for preclinical toxicological
assessment of a compound like carbutamide.
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Caption: Generalized workflow for preclinical toxicology assessment.

Conclusion

The preclinical toxicological profile of carbutamide indicates a variable toxicity profile
depending on the species and duration of exposure. While it exhibits low acute toxicity in some
models, repeated administration can lead to significant adverse effects, particularly in dogs.
The available data on reproductive and developmental toxicity suggest a potential for adverse
effects at high doses in rats. Although systematic reviews suggest a lack of in vivo genotoxicity,
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detailed study reports are not readily available. The most significant toxicological concern that
led to its clinical withdrawal is bone marrow suppression, the precise mechanism of which
remains to be fully elucidated. This guide highlights the importance of a thorough preclinical
safety evaluation and underscores the areas where further research on carbutamide's
toxicology is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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